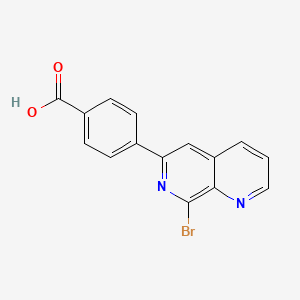
Ácido 4-(8-bromo-1,7-naftiridin-6-il)benzoico
Descripción general
Descripción
4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid is an organic compound belonging to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond.
Aplicaciones Científicas De Investigación
4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Análisis Bioquímico
Biochemical Properties
4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cAMP-specific phosphodiesterases, which are enzymes involved in the regulation of intracellular levels of cyclic AMP (cAMP). By inhibiting these enzymes, 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid can modulate cAMP signaling pathways, affecting various cellular processes .
Cellular Effects
The effects of 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid on cells are diverse and depend on the specific cell type and context. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, by modulating cAMP levels, 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid can impact processes such as cell proliferation, differentiation, and apoptosis. Additionally, it may affect the expression of genes involved in these processes, leading to changes in cellular behavior .
Molecular Mechanism
At the molecular level, 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms of action is the inhibition of cAMP-specific phosphodiesterases, which leads to an increase in intracellular cAMP levels. This elevation in cAMP can activate protein kinase A (PKA) and other downstream effectors, resulting in changes in gene expression and cellular function. Additionally, 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid may interact with other proteins and enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior, depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid in animal models vary with different dosages. At lower doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can affect metabolic flux and alter the levels of specific metabolites. For example, by inhibiting cAMP-specific phosphodiesterases, 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid can impact the metabolism of cAMP and related signaling molecules. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical effects .
Transport and Distribution
The transport and distribution of 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid within cells and tissues are essential for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid may accumulate in certain compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid is critical for its activity and function This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the cytoplasm, nucleus, or other subcellular structures, where it can interact with target biomolecules and exert its effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid typically involves the condensation of 2-(p-tolylamino)-quinoline with benzoic acid or its derivatives, such as ethyl benzoate and benzoyl chloride, in the presence of a condensation agent like Eaton’s reagent (a solution of phosphorus pentoxide in methanesulfonic acid) . The reaction conditions often require elevated temperatures and controlled environments to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial-grade reagents and equipment to achieve higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Mecanismo De Acción
The mechanism of action of 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(8-(3-Nitrophenyl)-1,7-naphthyridin-6-yl)benzoic acid
- 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)benzoic acid
- 2-Phenylpyridine
Uniqueness
4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid is unique due to the presence of the bromine atom, which can be selectively substituted to create a wide range of derivatives with varying properties. This versatility makes it a valuable compound for research and development in multiple scientific fields .
Propiedades
IUPAC Name |
4-(8-bromo-1,7-naphthyridin-6-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O2/c16-14-13-11(2-1-7-17-13)8-12(18-14)9-3-5-10(6-4-9)15(19)20/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUFIIGJRIOKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC(=C2N=C1)Br)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632559 | |
| Record name | 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207279-31-0 | |
| Record name | 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70632559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



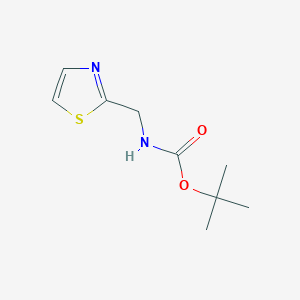

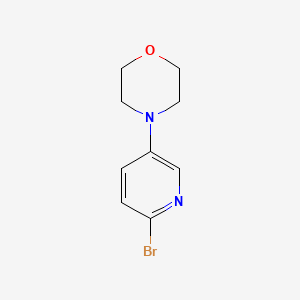
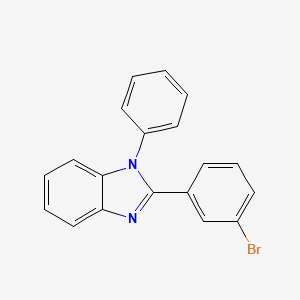


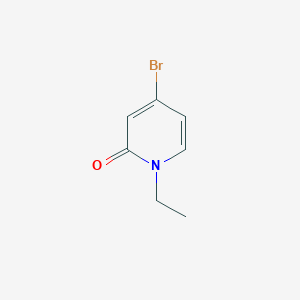

![5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1344767.png)
![2,7-Diazaspiro[4.5]decan-1-one](/img/structure/B1344770.png)



